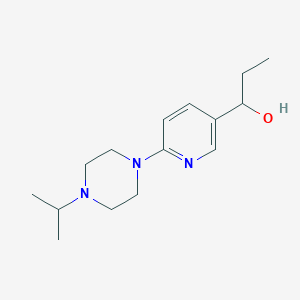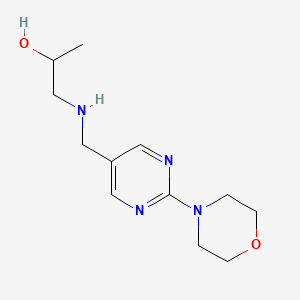
1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol is a complex organic compound that belongs to the class of amino alcohols. This compound features a morpholine ring fused with a pyrimidine ring, connected to a propanol chain via an amino linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved by reacting appropriate precursors such as 2-chloropyrimidine with morpholine under reflux conditions.
Alkylation: The pyrimidine derivative is then alkylated using a suitable alkylating agent like chloromethyl methyl ether.
Amination: The resulting intermediate undergoes amination with 2-amino-1-propanol under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and neurotransmission, depending on its specific application in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-methylpropan-1-ol: This compound shares structural similarities but differs in its functional groups and applications.
1-Amino-3-methoxypropan-2-ol: Another similar compound with variations in its side chains and functional groups.
Uniqueness: 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol is unique due to its combination of a morpholine ring with a pyrimidine ring and a propanol chain. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C12H20N4O2 |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
1-[(2-morpholin-4-ylpyrimidin-5-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C12H20N4O2/c1-10(17)6-13-7-11-8-14-12(15-9-11)16-2-4-18-5-3-16/h8-10,13,17H,2-7H2,1H3 |
InChI-Schlüssel |
PJNYEERBUAROTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCC1=CN=C(N=C1)N2CCOCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


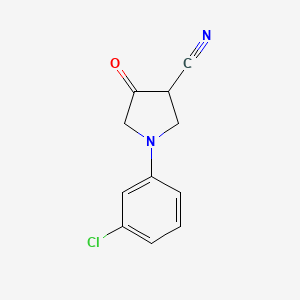
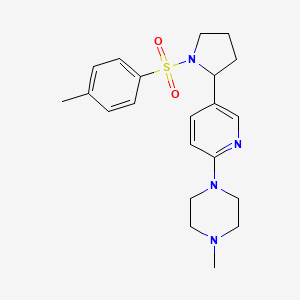

![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide](/img/structure/B15058488.png)
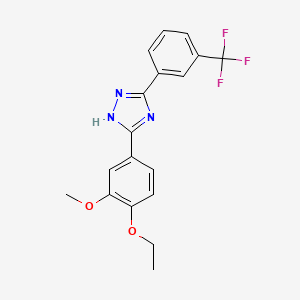
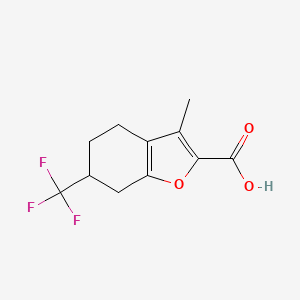
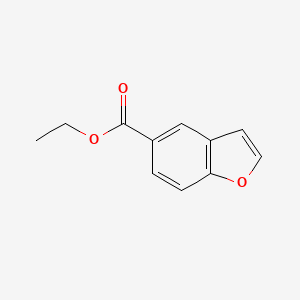
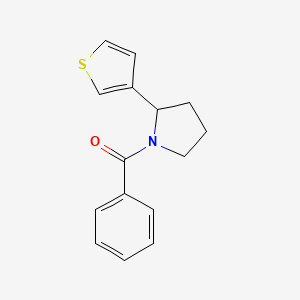

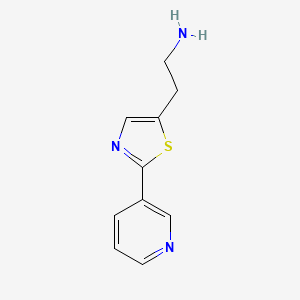
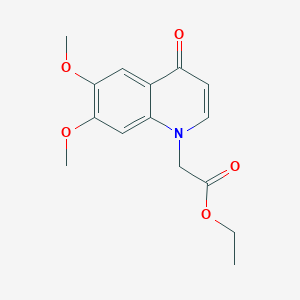
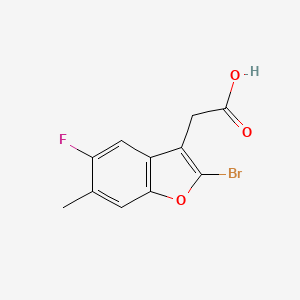
![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
